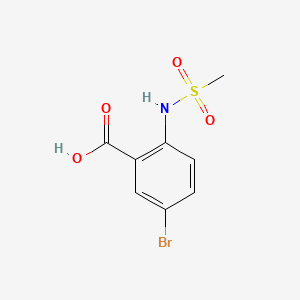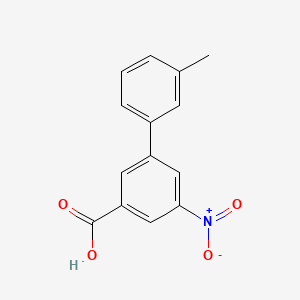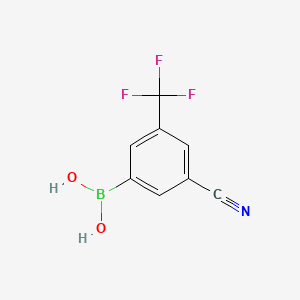
3, 3'-Diiodo-L-thyronine-(phenoxy-13C6) (T2)
Vue d'ensemble
Description
3, 3'-Diiodo-L-thyronine-(phenoxy-13C6) (T2) is a complex organic compound characterized by its unique structure, which includes multiple iodine atoms and a cyclohexa-1,3,5-trien-1-yl group
Mécanisme D'action
3,3’-Diiodo-L-thyronine-13C6: is an endogenous metabolite of thyroid hormone. Its primary targets include thyroid receptors (TRs) within cells. These TRs play a crucial role in regulating gene transcription via thyroid response elements (TREs) . The binding of 3,3’-T2-13C6 to TRs initiates a cascade of events that influence cellular processes.
Mode of Action:
The classical mechanism of thyroid hormone action involves a two-step process:
- Interaction : An interaction occurs between a chemically reactive group on the hormone and a complementary component on the receptor. This interaction leads to chemical or conformational changes in the receptor, ultimately affecting gene transcription .
Action Environment:
Environmental factors, such as temperature, pH, and coexisting molecules, can influence 3,3’-T2-13C6 efficacy and stability. For instance, variations in pH may affect its binding affinity to TRs.
: Lorenzini L, et al. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3’-diiodo-L-thyronine (3,3’-T2) in Human Serum: A Feasibility Study. Front Endocrinol (Lausanne). 2019 Feb 19;10:88. : Lanni A, et al. Rapid stimulation in vitro of rat liver cytochrome oxidase activity by 3,5-diiodo-L-thyronine and by 3,3’-diiodo-L-thyronine. Mol Cell Endocrinol. 1994 Feb 99(1):89-94.
Analyse Biochimique
Biochemical Properties
3,3’-Diiodo-L-thyronine-13C6 plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound significantly enhances the activity of the enzyme COX . The nature of these interactions is complex and involves multiple biochemical pathways.
Cellular Effects
The effects of 3,3’-Diiodo-L-thyronine-13C6 on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 3,3’-Diiodo-L-thyronine-13C6 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3, 3'-Diiodo-L-thyronine-(phenoxy-13C6) (T2) typically involves multiple steps, including the iodination of phenolic compounds and the coupling of amino acids. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to ensure the correct placement of iodine atoms and the formation of the desired cyclohexa-1,3,5-trien-1-yl group.
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, which is essential for its use in scientific research and potential therapeutic applications.
Analyse Des Réactions Chimiques
Types of Reactions
3, 3'-Diiodo-L-thyronine-(phenoxy-13C6) (T2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can remove iodine atoms or reduce double bonds within the cyclohexa-1,3,5-trien-1-yl group.
Substitution: Halogen atoms, such as iodine, can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Sodium azide (NaN3), thiols (R-SH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce deiodinated or hydrogenated derivatives.
Applications De Recherche Scientifique
3, 3'-Diiodo-L-thyronine-(phenoxy-13C6) (T2) has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-Amino-3-[4-(4-hydroxy-3-iodophenyl)oxy-3-iodophenyl]propanoic acid
- (2S)-2-Amino-3-[4-(4-hydroxy-3-bromophenyl)oxy-3-iodophenyl]propanoic acid
- (2S)-2-Amino-3-[4-(4-hydroxy-3-chlorophenyl)oxy-3-iodophenyl]propanoic acid
Uniqueness
The uniqueness of 3, 3'-Diiodo-L-thyronine-(phenoxy-13C6) (T2) lies in its incorporation of multiple iodine atoms and the cyclohexa-1,3,5-trien-1-yl group. These features confer specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxy-3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13I2NO4/c16-10-7-9(2-3-13(10)19)22-14-4-1-8(5-11(14)17)6-12(18)15(20)21/h1-5,7,12,19H,6,18H2,(H,20,21)/t12-/m0/s1/i2+1,3+1,7+1,9+1,10+1,13+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCJBZABTUOGNM-USQDWSSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C=C2)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)O[13C]2=[13CH][13C](=[13C]([13CH]=[13CH]2)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13I2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746356 | |
| Record name | O-[4-Hydroxy-3-iodo(~13~C_6_)phenyl]-3-iodo-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217459-13-6 | |
| Record name | O-[4-Hydroxy-3-iodo(~13~C_6_)phenyl]-3-iodo-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1217459-13-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2',4-Difluoro-[1,1'-biphenyl]-3-amine](/img/structure/B577486.png)

![4,6-Difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B577489.png)
![7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B577491.png)

![2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B577493.png)
![5,7-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B577494.png)






